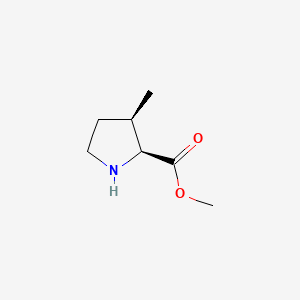
3-(tert-Butyl)-1-ethyl-1H-pyrazole-5-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(tert-Butyl)-1-ethyl-1H-pyrazole-5-carbonyl chloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are highly valued in organic synthesis and have diverse applications in various sectors, including medicine and agriculture .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-1-ethyl-1H-pyrazole-5-carbonyl chloride typically involves the reaction of 3-tert-butyl-1-ethyl-1H-pyrazole with thionyl chloride (SOCl₂) under reflux conditions. This reaction converts the carboxylic acid group into a carbonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound often utilize continuous flow reactors to ensure efficient and scalable synthesis. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the reaction efficiency and provide eco-friendly attributes .
Analyse Des Réactions Chimiques
Types of Reactions
3-(tert-Butyl)-1-ethyl-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation can convert the pyrazole ring into more complex structures using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for converting carboxylic acids to carbonyl chlorides.
Lithium Aluminum Hydride (LiAlH₄): A strong reducing agent for converting carbonyl groups to alcohols.
Potassium Permanganate (KMnO₄): An oxidizing agent for modifying the pyrazole ring.
Major Products Formed
Amides and Esters: Formed through substitution reactions.
Alcohols: Formed through reduction reactions.
Oxidized Pyrazoles: Formed through oxidation reactions.
Applications De Recherche Scientifique
3-(tert-Butyl)-1-ethyl-1H-pyrazole-5-carbonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(tert-Butyl)-1-ethyl-1H-pyrazole-5-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the pyrazole derivative formed .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-5-tert-butyl-1H-pyrazole: Similar in structure but contains an amino group instead of a carbonyl chloride group.
tert-Butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate: Contains a carboxylate group instead of a carbonyl chloride group.
Uniqueness
3-(tert-Butyl)-1-ethyl-1H-pyrazole-5-carbonyl chloride is unique due to its specific functional group, which allows for versatile chemical modifications and applications in various fields .
Propriétés
Numéro CAS |
167889-79-4 |
|---|---|
Formule moléculaire |
C10H15ClN2O |
Poids moléculaire |
214.693 |
Nom IUPAC |
5-tert-butyl-2-ethylpyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C10H15ClN2O/c1-5-13-7(9(11)14)6-8(12-13)10(2,3)4/h6H,5H2,1-4H3 |
Clé InChI |
NAYGFPLSJSTADA-UHFFFAOYSA-N |
SMILES |
CCN1C(=CC(=N1)C(C)(C)C)C(=O)Cl |
Synonymes |
1H-Pyrazole-5-carbonyl chloride, 3-(1,1-dimethylethyl)-1-ethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Z)-prop-1-enoxy]pyridine](/img/structure/B574589.png)


![6-Hydroxy-7,8,9,10-tetrahydro-6h-[1,2,5]oxadiazolo[4,3-c]carbazol-3-ium-3-olate](/img/structure/B574594.png)
![Ethyl 4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole-3-carboxylate](/img/structure/B574596.png)




